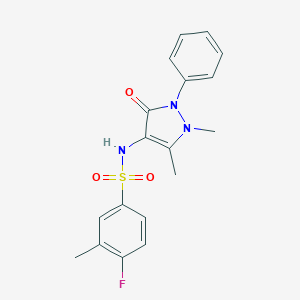![molecular formula C19H16N2O5S4 B280935 N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide, also known as Compound 1, is a novel indole-based compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. Compound 1 has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 involves the inhibition of various signaling pathways that are involved in the regulation of cell growth and proliferation. N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of inflammation. In addition, N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been shown to exhibit potent anti-angiogenic properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1, including the development of new drug formulations that improve its solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 and to identify its molecular targets. Finally, clinical trials are needed to assess the safety and efficacy of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 in humans.
Synthesemethoden
The synthesis of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 involves a multi-step process that starts with the preparation of 3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indole-5-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminobenzenesulfonamide to yield N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1. The overall yield of this process is around 25%, making it a relatively efficient method for the synthesis of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1.
Wissenschaftliche Forschungsanwendungen
N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the major areas of research has been in the field of cancer therapy, where N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been shown to exhibit potent anti-cancer properties. Studies have demonstrated that N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 can induce apoptosis (programmed cell death) in cancer cells through the inhibition of various signaling pathways.
Eigenschaften
Molekularformel |
C19H16N2O5S4 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-thiophen-2-ylsulfonylindol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H16N2O5S4/c1-12-19(13(2)22)15-11-14(20-29(23,24)17-5-3-9-27-17)7-8-16(15)21(12)30(25,26)18-6-4-10-28-18/h3-11,20H,1-2H3 |
InChI-Schlüssel |
JDCRWKUWUIMPKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CS3)C=CC(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
Kanonische SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CS3)C=CC(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)


![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)


